molecular formula C17H28IN3OSi B14006368 3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine

3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B14006368
M. Wt: 445.4 g/mol
InChI Key: KGNVJIPZDWWCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine is a sophisticated chemical intermediate primarily utilized in the synthesis and development of Proteolysis-Targeting Chimeras (PROTACs). This compound is designed to serve as a key ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system. Its core structure is derived from a pyrrolo[2,3-b]pyridine scaffold, a privileged heterocycle in medicinal chemistry known for its kinase inhibitory potential, which is further functionalized with an iodine handle for subsequent coupling reactions and a SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group to safeguard the pyrrole nitrogen during synthetic sequences. In PROTAC research, this molecule acts as the E3 ligase-recruiting warhead, enabling the targeted degradation of proteins of interest when linked to a second ligand that binds to the target protein. This mechanism provides a powerful chemical biology tool for inducing the knockdown of disease-relevant proteins, particularly in oncology and neurodegenerative disease research, offering advantages over traditional small-molecule inhibitors by catalytically degrading the target and potentially overcoming drug resistance. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H28IN3OSi

Molecular Weight

445.4 g/mol

IUPAC Name

3-iodo-N-(2-methylpropyl)-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C17H28IN3OSi/c1-13(2)10-20-15-6-7-19-17-16(15)14(18)11-21(17)12-22-8-9-23(3,4)5/h6-7,11,13H,8-10,12H2,1-5H3,(H,19,20)

InChI Key

KGNVJIPZDWWCEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2C(=CN(C2=NC=C1)COCC[Si](C)(C)C)I

Origin of Product

United States

Preparation Methods

SEM Protection of Pyrrolo[2,3-b]pyridine

The starting material, 1H-pyrrolo[2,3-b]pyridine, is first protected at the nitrogen-1 position using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions to yield 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine. This protection is essential to prevent unwanted side reactions during subsequent cross-coupling steps.

  • Typical conditions: Reaction with SEM-Cl in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or THF) at 0–25 °C.
  • Yield: High, typically >90% purity and yield.

Selective Iodination at the 3-Position

Selective iodination of the pyrrolo[2,3-b]pyridine ring at the 3-position is achieved using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride under controlled conditions.

  • The SEM protection aids regioselectivity by blocking N-1.
  • Reaction conditions: Iodination in acetonitrile or dichloromethane at 0–25 °C.
  • Product: 3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine.

Buchwald–Hartwig Amination for N-(2-methylpropyl) Substitution

The key amination step installs the N-(2-methylpropyl) amine at the 4-position via palladium-catalyzed Buchwald–Hartwig cross-coupling.

  • Starting from 3-iodo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, the chlorine at C-4 is substituted with the 2-methylpropyl amine.
  • Catalyst system: Pd2(dba)3 or Pd(OAc)_2 with a suitable ligand such as BINAP or Xantphos.
  • Base: Sodium tert-butoxide or potassium phosphate.
  • Solvent: Toluene or dioxane.
  • Temperature: 80–110 °C.
  • Yield: Moderate to good (50–75%).

This step requires careful control of conditions to avoid side reactions, and the SEM group protects the N-1 position during this transformation.

SEM Deprotection

The final step involves removal of the SEM protecting group to yield the free N-1 pyrrolo nitrogen.

  • Commonly performed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature.
  • A subsequent basic workup (e.g., aqueous NaHCO_3) is used to neutralize and remove formaldehyde released during deprotection.
  • Challenges: The formaldehyde released can react with the pyrrole ring, forming side products such as tricyclic azaindoles.
  • Alternative methods: Use of milder Lewis acids or fluoride sources (e.g., tetrabutylammonium fluoride) has been explored but may lead to complex mixtures.

Representative Reaction Scheme

Step Reaction Reagents/Conditions Yield (%) Notes
1 SEM Protection SEM-Cl, NaH, DMF, 0–25 °C >90 Protects N-1
2 Iodination at C-3 NIS, CH_3CN, 0–25 °C 70–85 Regioselective
3 Buchwald–Hartwig Amination at C-4 Pd2(dba)3, BINAP, NaOtBu, Toluene, 90 °C 50–75 Introduces N-(2-methylpropyl) amine
4 SEM Deprotection TFA, DCM, rt; then NaHCO_3 aq. 31–45 Side reactions possible

Research Findings and Notes

  • The use of SEM protection is crucial to enable selective cross-coupling reactions without interference from the pyrrole nitrogen.
  • The Buchwald–Hartwig amination is preferred over nucleophilic aromatic substitution due to better yields and selectivity for secondary amines such as 2-methylpropyl amine.
  • SEM deprotection is a challenging step; formaldehyde released can lead to side products including tricyclic eight-membered azaindoles, which complicate purification and reduce overall yield.
  • Attempts to use BF3·OEt2 or tetrabutylammonium fluoride for deprotection have resulted in complex mixtures, indicating TFA remains the preferred reagent despite side reactions.
  • The compound’s synthesis is supported by patent literature describing similar heteroaryl pyrrolo[2,3-b]pyridine derivatives prepared via palladium-catalyzed amination and cross-coupling reactions.

Summary Table of Key Parameters

Parameter Details
Molecular Formula C17H29IN_3OSi (approximate)
Protective Group 2-(Trimethylsilyl)ethoxymethyl (SEM)
Key Catalysts Pd2(dba)3, Pd(OAc)_2
Ligands BINAP, Xantphos
Bases NaOtBu, K3PO4
Solvents DMF, Toluene, Dioxane, DCM
Deprotection Reagent Trifluoroacetic acid (TFA)
Typical Yields 31–90% depending on step
Challenges SEM deprotection side products

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and silver nitrate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Physicochemical Data

  • Molecular weight: 445.42 g/mol
  • Purity: ≥95% (HPLC)
Structural and Functional Analogues

The following table compares the target compound with structurally related pyrrolopyridine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Notes References
Target Compound Pyrrolo[2,3-b]pyridine 3-I, 4-N-(2-methylpropyl), SEM-protected 445.42 Synthetic intermediate; SEM group aids in amine protection during multi-step synthesis
Pexidartinib Hydrochloride (Turalio®) Pyrrolo[2,3-b]pyridine 5-Cl, N-(6-trifluoromethylpyridin-3-yl)methyl 489.80 FDA-approved JAK/CSF1R inhibitor for TGCT; clinical efficacy in tumor suppression
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 2-Cl, N-methyl, piperidinyl-benzyl 414.34 Intermediate in tofacitinib synthesis; JAK3 selectivity
N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Pyrimidine 2-(3-nitro-triazolyl), N-cyclopropyl 296.11 Anticancer candidate; nitro-triazole moiety enhances DNA intercalation potential
Thermodynamic and Spectroscopic Data
Parameter Target Compound Pexidartinib Hydrochloride N-Cyclopropyl Pyrimidine Derivative ()
Melting Point Not reported 193–195°C (free base) 193–195°C
¹H NMR (Key Signals) Not available δ 8.87 (d, J = 2.0 Hz) δ 7.14 (NH, exchanged with D₂O)
HRMS (ESI) Not reported m/z 489.80 [M+H]⁺ m/z 296.1114 [M+H]⁺

Biological Activity

3-Iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

  • Molecular Formula : C14H19N3OSi
  • Molecular Weight : 273.39 g/mol
  • CAS Number : 959996-40-8

The compound exhibits significant inhibitory activity against the Colony Stimulating Factor 1 Receptor (CSF1R) kinase. The structure-activity relationship (SAR) studies have shown that modifications in the molecular structure can greatly influence its potency as an inhibitor.

Table 1: Inhibitory Activity of 3-Iodo-N-(2-methylpropyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine

CompoundIC50 (nM)Reference
3-Iodo-N-(2-methylpropyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine3.0
Pyrrolopyrimidine Analog105
Thienopyrimidine Analog60

Biological Activity

The compound has been characterized for its biological activity in various studies:

  • CSF1R Inhibition : The compound was found to be a potent inhibitor of CSF1R, with an IC50 value of 3.0 nM, indicating strong binding affinity and potential therapeutic applications in diseases where CSF1R is implicated, such as certain cancers and inflammatory conditions .
  • Selectivity : It was noted that the compound's activity is sensitive to ATP concentration, suggesting that its efficacy may vary under different physiological conditions. The presence of the N-3 nitrogen in the pyrrolopyrimidine structure is critical for maintaining its binding affinity to the kinase domain .

Case Studies

Several case studies have investigated the efficacy of this compound in cellular models:

  • Study on Macrophage Activation : In a study examining macrophage activation, treatment with the compound led to a significant reduction in pro-inflammatory cytokines, indicating its potential role in modulating immune responses .
  • Cancer Cell Proliferation Assays : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, further supporting its potential as an anticancer agent through CSF1R inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.